molecular formula C12H16N2O2 B13915160 BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate

Cat. No.: B13915160
M. Wt: 220.27 g/mol
InChI Key: PPUBHDIIKVQLMJ-NSHDSACASA-N
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Description

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2. It is known for its unique structure, which includes an azetidine ring, a benzyl group, and an aminomethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2S)-2-(aminomethyl)azetidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate can be compared with other similar compounds, such as:

    BenZyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    BenZyl (2S)-2-(aminomethyl)piperidine-1-carboxylate: Contains a piperidine ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl (2S)-2-(aminomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1

InChI Key

PPUBHDIIKVQLMJ-NSHDSACASA-N

Isomeric SMILES

C1CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C1CN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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